molecular formula C24H18N2O4 B1599013 Caulerpin CAS No. 26612-48-6

Caulerpin

Cat. No. B1599013
CAS RN: 26612-48-6
M. Wt: 398.4 g/mol
InChI Key: PVWALMHWUOWPPA-DEXUZURMSA-N
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Description

Caulerpin is a secondary metabolite produced by various species within the Caulerpa genus. These algae are commonly found in marine environments. Caulerpin is particularly abundant in the invasive species Caulerpa cylindracea and the non-invasive species Caulerpa lentillifera . It is a bisindole alkaloid with interesting biological properties.

Scientific Research Applications

Anticancer Potential

Caulerpin, a secondary metabolite from the marine invasive green algae Caulerpa cylindracea, has been explored for its potential in cancer treatment. It selectively inhibits respiratory complex II activity in mitochondrial function, suggesting a possible role in treating human ovarian carcinoma, particularly in cisplatin-resistant cells (Ferramosca et al., 2016). Another study found that caulerpin exhibits metabolic reprogramming and inhibits oxidative phosphorylation in colorectal cancer cells, potentially offering novel therapeutic approaches for colorectal carcinoma treatment (Yu et al., 2017).

Anti-Tuberculosis Activity

Caulerpin has shown significant anti-tuberculosis activity. A synthetic version of caulerpin was evaluated against the Mycobacterium tuberculosis strain H37Rv and displayed excellent inhibitory effects (Canché Chay et al., 2014).

Antinociceptive and Anti-Inflammatory Activities

Research indicates that caulerpin possesses antinociceptive and anti-inflammatory properties. It was effective in reducing pain and inflammation in various animal models, highlighting its potential as a natural pain reliever and anti-inflammatory agent (de Souza et al., 2009).

Impact on Lipid Metabolism

Caulerpin has been observed to directly modulate lipid metabolism, as demonstrated in a study on fish exposed to a caulerpin-based diet. This research opens new avenues for understanding the mechanisms triggered by algal metabolites, with potential implications in nutraceutical and medical fields (Del Coco et al., 2018).

Neurological Disease Treatment

Caulerpin and its analogs have been evaluated for their potential in treating neurological diseases, such as Alzheimer's. A study combining structure- and ligand-based virtual screening suggested that caulerpin analogs could serve as potential leads against Alzheimer's disease (Lorenzo et al., 2015).

Potential in Combating Helicobacter pylori Inflammation

Caulerpin has been studied for its ability to reduce inflammation triggered by Helicobacter pylori infection, potentially offering a novel strategy for managing associated chronic inflammation (Cuomo et al., 2021).

properties

IUPAC Name

dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWALMHWUOWPPA-RPLHEXBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caulerpin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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